2-(1,2-benzoxazol-3-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one features a benzoxazole core linked via an ethanone bridge to a piperazine ring substituted with a pyridazine moiety bearing a furan-2-yl group. The benzoxazole moiety (a fused bicyclic system with oxygen and nitrogen) contributes aromaticity and electron-rich properties, while the pyridazine ring may engage in π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(14-17-15-4-1-2-5-18(15)29-24-17)26-11-9-25(10-12-26)20-8-7-16(22-23-20)19-6-3-13-28-19/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPQLTVACRNLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzoxazole vs. Benzisoxazole
- Target Compound : The benzoxazole group (1,2-benzoxazol-3-yl) contains oxygen at position 1 and nitrogen at position 2, forming a planar aromatic system.
- & 5 Compounds : These feature 6-fluoro-1,2-benzisoxazol-3-yl groups, where the oxygen and nitrogen are adjacent in the isoxazole ring. The fluorine substituent increases lipophilicity and metabolic stability compared to the unsubstituted benzoxazole in the target compound .
| Feature | Target Compound | & 5 Compounds |
|---|---|---|
| Core Heterocycle | Benzoxazole | Fluorinated Benzisoxazole |
| Electronic Effects | Electron-rich | Electron-withdrawing (F) |
| Metabolic Stability | Moderate | High (due to F) |
Pyridazine vs. Pyridazinone
- Compound : Contains a pyridazin-3(2H)-one system, where one nitrogen is replaced by a ketone. This modification reduces aromaticity but introduces a hydrogen-bond acceptor .
| Feature | Target Compound | Compound |
|---|---|---|
| Pyridazine Substitution | Furan-2-yl | Morpholin-4-yl, phenyl |
| Hydrogen Bonding | N-atoms and furan O | Ketone O and morpholine O |
Piperazine Substituents
- Target Compound : The piperazine is substituted at position 4 with the pyridazine-furan group.
- : Piperazine bound to a fluorophenyl group, increasing hydrophobicity and CNS permeability .
Substituent Effects
- Furan-2-yl (Target Compound) : The oxygen in furan may participate in hydrogen bonding but introduces moderate polarity compared to halogens or alkyl groups.
- Fluorophenyl () : Fluorine enhances lipophilicity and bioavailability but may reduce solubility.
- Morpholine () : Improves water solubility due to its polar oxygen atom .
| Substituent | Target Compound | Similar Compounds |
|---|---|---|
| Furan-2-yl | Moderate polarity | N/A |
| Fluorophenyl | N/A | High lipophilicity |
| Morpholine | N/A | Enhanced solubility |
Research Implications and Limitations
- The benzoxazole-pyridazine framework may target enzymes or receptors requiring aromatic stacking (e.g., kinases, GPCRs).
- The furan substituent could confer unique metabolic pathways compared to fluorinated analogs .
- Limitations include the absence of crystallographic or binding data for the target compound. Further studies using methods like X-ray crystallography (as in and CCP4 protocols ) are needed to validate interactions.
Q & A
Q. What synthetic routes are recommended for preparing 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, and what are critical reaction conditions?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyridazin-3-yl-piperazine core via nucleophilic substitution, using 6-(furan-2-yl)pyridazine-3-amine and activated piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Step 2 : Coupling the benzoxazole moiety via a ketone linkage, often using carbodiimide-mediated coupling agents (e.g., DCC or EDC) in anhydrous THF .
- Critical conditions : Strict temperature control (60–80°C), inert atmosphere (N₂/Ar), and catalysts like Pd/C for deprotection steps. Yields are sensitive to solvent purity and stoichiometric ratios of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- NMR : ¹H/¹³C NMR to confirm benzoxazole (δ 8.1–8.3 ppm aromatic protons) and piperazine (δ 3.2–3.5 ppm methylene) linkages .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~460–465) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate target engagement .
- Solubility limitations : Poor aqueous solubility can skew results. Pre-treat compounds with co-solvents (e.g., DMSO ≤0.1%) or use nanoparticle formulations .
- Metabolic instability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .
Q. What strategies optimize the compound’s selectivity for neurological vs. oncological targets?
- Structural modifications : Introduce substituents at the furan-2-yl position (e.g., electron-withdrawing groups) to alter π-π stacking with off-target receptors .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR) vs. neurotransmitter receptors (e.g., 5-HT₆) .
- In vitro profiling : Screen against panels of recombinant GPCRs and kinases to identify selectivity hotspots .
Q. How can researchers address low reproducibility in synthetic yields during scale-up?
- Process variables :
- Solvent gradients : Replace DMF with lower-boiling-point solvents (e.g., acetonitrile) to improve reaction control .
- Catalyst recycling : Use immobilized Pd/C to reduce metal leaching and enhance batch consistency .
- Quality control : Implement in-line FTIR to monitor intermediate formation in real time .
Methodological Challenges
Q. What crystallography techniques validate the 3D conformation of the piperazine-pyridazine core?
- X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., PEG 4000) and collect data on a synchrotron source (λ = 0.98 Å). Refinement with CCP4 suite tools resolves torsional angles between piperazine and pyridazine rings .
- Key parameters : Space group P1, unit cell dimensions (a = 8.9–13.5 Å), and R-factor <0.05 for high-confidence models .
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose the compound to pH extremes (1.2 HCl, 8.0 PBS), oxidative stress (H₂O₂), and UV light. Monitor degradation products via LC-MS .
- Long-term stability : Store lyophilized samples at -80°C with desiccants; avoid repeated freeze-thaw cycles .
Data Interpretation and Validation
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by pipetting errors .
Q. How to confirm target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins, followed by streptavidin-HRP western blot .
- CRISPR knockout : Generate cell lines lacking the putative target (e.g., PI3Kγ) and assess compound activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
